3-Amino-1-methylpyrrolidin-2-one
Overview
Description
3-Amino-1-methylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C5H10N2O. It is a derivative of pyrrolidinone, featuring an amino group at the third position and a methyl group at the first position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
3-Amino-1-methylpyrrolidin-2-one is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
It’s known that pyrrolidine alkaloids can interact with various biological targets to exert their effects . For instance, nicotine, a well-known pyrrolidine alkaloid, has been shown to induce tissue factor expression mediated by NF-κB in endothelial cells and smooth muscle cells .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Pyrrolidine alkaloids have been shown to exert a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Analysis
Biochemical Properties
3-Amino-1-methylpyrrolidin-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS) This enzyme is involved in the production of prostaglandin D2, a compound that has various physiological roles, including the regulation of sleep and inflammation By inhibiting H-PGDS, this compound can modulate the levels of prostaglandin D2, thereby influencing these physiological processes
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting H-PGDS, this compound can alter the signaling pathways mediated by prostaglandin D2, which can impact inflammation and other cellular responses . Additionally, this compound may affect the expression of genes involved in these pathways, leading to changes in cellular metabolism and function.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with specific biomolecules. As an inhibitor of H-PGDS, this compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of prostaglandin H2 to prostaglandin D2 This inhibition can lead to a decrease in prostaglandin D2 levels, thereby modulating the physiological processes regulated by this compound
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its inhibitory action on H-PGDS and the resulting changes in prostaglandin D2 levels
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound can effectively inhibit H-PGDS and modulate prostaglandin D2 levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to prostaglandin synthesis. By inhibiting H-PGDS, this compound can alter the metabolic flux of prostaglandin precursors, leading to changes in the levels of various prostaglandins
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . Additionally, this compound may accumulate in certain tissues, particularly those involved in prostaglandin synthesis and metabolism .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in prostaglandin synthesis . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes a domino process where pyrrolidine-2-carbaldehyde is formed in situ, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production of this compound typically involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, non-poisonous and cost-effective oxidants like Oxone, and additives such as DMAP .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Oxone and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include carboxylic acids, reduced amine derivatives, and various substituted pyrrolidinones.
Scientific Research Applications
3-Amino-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyrrolidin-2-one: A parent compound with similar structural features but lacking the amino and methyl groups.
N-Methylpyrrolidin-2-one: Similar to 3-Amino-1-methylpyrrolidin-2-one but without the amino group.
3-Iodopyrroles: These compounds share the pyrrolidinone core but have an iodine substituent instead of an amino group.
Uniqueness: this compound is unique due to the presence of both an amino group and a methyl group, which confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-amino-1-methylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-7-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDMTWJWRRUJED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672425 | |
Record name | 3-Amino-1-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119329-48-5 | |
Record name | 3-Amino-1-methylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-1-methyl-2-pyrrolidinone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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